

Toxicological Profile of Felodipine Impurities: An In-depth Technical Guide

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Compound of Interest

Compound Name: Felodipine 3,5-dimethyl ester

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This technical guide provides a comprehensive overview of the current toxicological knowledge regarding impurities associated with the calcium channel blocker, Felodipine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development, necessitating a thorough evaluation of their potential toxic effects to ensure patient safety. This document summarizes the available data on the identification, and toxicological assessment of key Felodipine impurities, outlines relevant experimental protocols, and discusses potential mechanisms of toxicity.

Identification and Classification of Felodipine Impurities

Impurities in Felodipine can originate from the manufacturing process, degradation of the API, or interaction with packaging materials.^[1] They are broadly categorized as:

- **Process-Related Impurities:** These include unreacted starting materials, by-products, and residual solvents from the synthesis of Felodipine.
- **Degradation Products:** These arise from the chemical breakdown of Felodipine due to factors such as light, heat, oxidation, or hydrolysis.^[2]
- **Elemental Impurities:** These may include heavy metals or catalyst residues.^[2]

A key study has identified three specific process and degradation-related impurities of Felodipine, which have been the subject of toxicological evaluation[3][4]:

- Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate
- Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Toxicological Assessment of Key Felodipine Impurities

The primary toxicological information available for these specific impurities comes from a comparative study utilizing the zebrafish (*Danio rerio*) embryo model. This model is increasingly used in toxicological screening due to its genetic homology with mammals, rapid development, and transparency, which allows for detailed morphological assessment.

Comparative Toxicity in a Zebrafish Model

A study by Zhang et al. (2012) investigated the teratogenic and lethal effects of Impurities 1, 2, and 3 in comparison to the parent drug, Felodipine. The results provide a relative ranking of their toxicity.

Table 1: Comparative Toxicity of Felodipine and its Impurities in a Zebrafish Model[3][4]

Compound	Relative Teratogenic Effect	Relative Lethal Effect
Felodipine	> Impurity 1 > Impurity 2	< Impurity 2 = Impurity 3
Impurity 1	< Felodipine	< Felodipine
Impurity 2	< Impurity 1	> Felodipine
Impurity 3	≥ Felodipine	> Felodipine

Note: This table represents the relative toxicity ranking and does not provide quantitative dose-response data such as NOAEL, LOAEL, or LD50 values, as this information was not available

in the reviewed literature.

The study concluded that Impurity 3 demonstrated a teratogenic potential greater than or equal to Felodipine, while Impurities 2 and 3 showed a higher lethal effect than the parent drug.^[3]^[4]

Quantitative Toxicological Data

A comprehensive search of available literature did not yield specific quantitative toxicological data such as No-Observed-Adverse-Effect-Level (NOAEL), Lowest-Observed-Adverse-Effect-Level (LOAEL), or median lethal dose (LD50) values for the identified Felodipine impurities from studies in mammalian models. Material Safety Data Sheets (MSDS) for these or structurally similar compounds predominantly state "NO DATA AVAILABLE" for key toxicological endpoints.^[5]^[6]

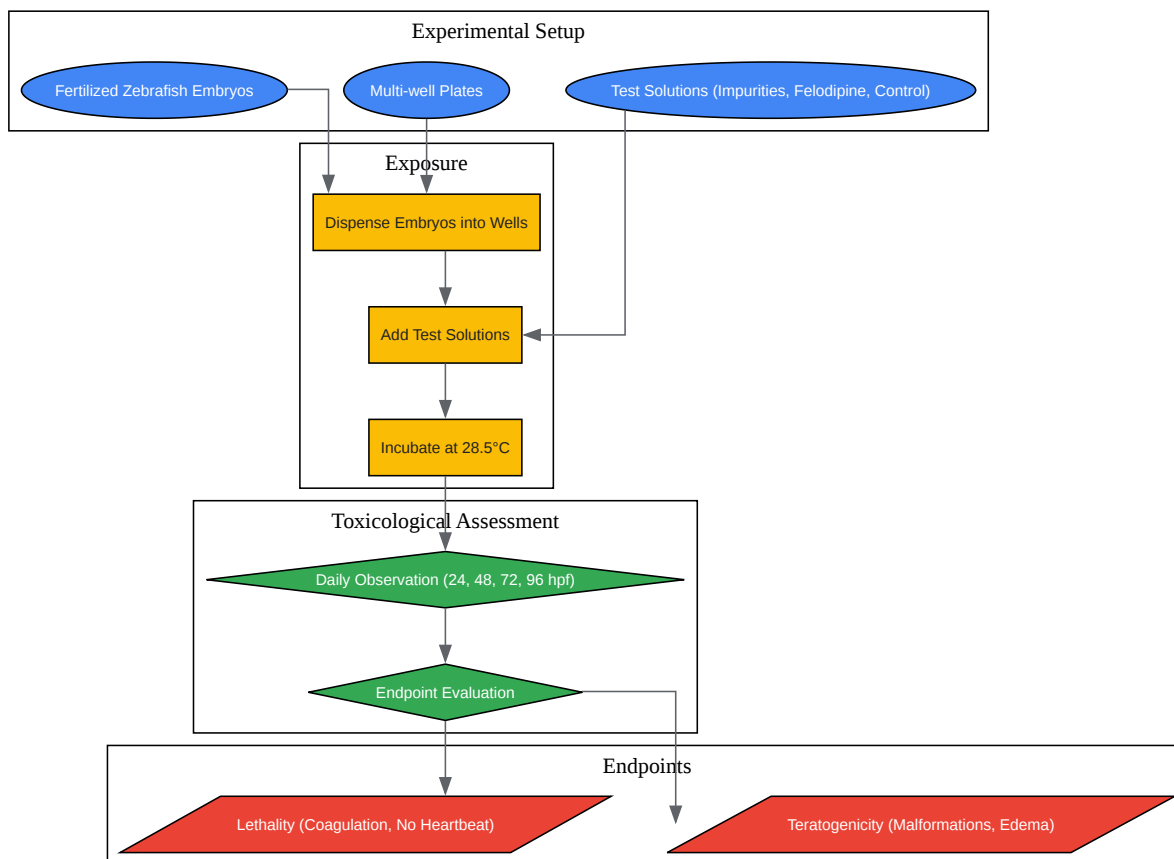
Experimental Protocols for Toxicological Evaluation

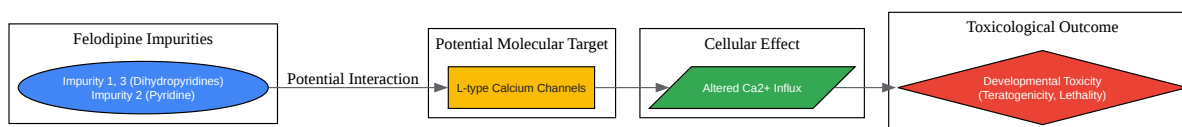
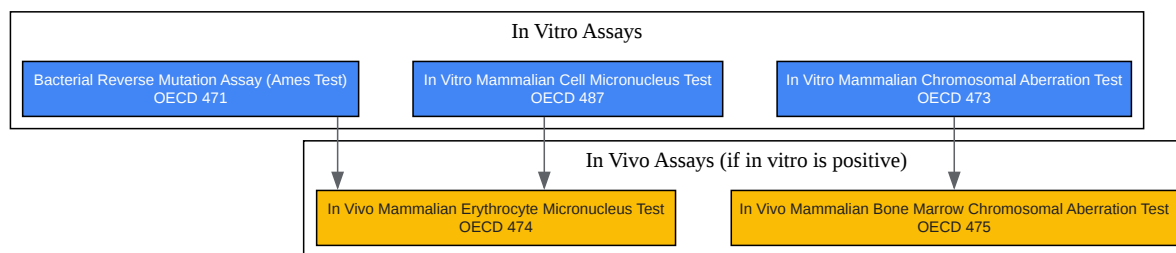
While the detailed experimental protocol for the specific zebrafish study on Felodipine impurities is not fully available, this section outlines the general methodologies for key toxicological assays relevant to the assessment of pharmaceutical impurities.

Zebrafish Embryo Toxicity Assay (General Protocol)

The zebrafish embryo toxicity test is a widely accepted alternative method for assessing acute toxicity and developmental effects.

Experimental Workflow for Zebrafish Embryo Toxicity Assay





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